molecular formula C15H16N2S B5877035 N-2-biphenylyl-N'-ethylthiourea

N-2-biphenylyl-N'-ethylthiourea

Cat. No. B5877035
M. Wt: 256.4 g/mol
InChI Key: CGFYUJHTAKYJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-N'-ethylthiourea (BETU) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thiourea derivative that is synthesized by reacting 2-biphenylamine with ethyl isothiocyanate. BETU has been found to possess several biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of N-2-biphenylyl-N'-ethylthiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-2-biphenylyl-N'-ethylthiourea has been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-ethylthiourea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to inhibit the replication of viruses by interfering with viral entry and replication.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-N'-ethylthiourea has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. N-2-biphenylyl-N'-ethylthiourea has been found to be relatively unstable in solution, and it can degrade over time. Additionally, its anti-tumor activity has been found to be dependent on the type of cancer cell being studied, and it may not be effective against all types of cancer.

Future Directions

There are several future directions for research on N-2-biphenylyl-N'-ethylthiourea. One area of interest is the development of N-2-biphenylyl-N'-ethylthiourea derivatives with improved stability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-2-biphenylyl-N'-ethylthiourea and to identify its molecular targets. N-2-biphenylyl-N'-ethylthiourea has also shown promise as a potential therapeutic agent for viral infections, and further studies are needed to explore its potential in this area. Finally, N-2-biphenylyl-N'-ethylthiourea has been found to have anti-inflammatory properties, and it may have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Synthesis Methods

N-2-biphenylyl-N'-ethylthiourea is synthesized by reacting 2-biphenylamine with ethyl isothiocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of N-2-biphenylyl-N'-ethylthiourea is typically around 70-80%.

Scientific Research Applications

N-2-biphenylyl-N'-ethylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-tumor activity, and studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-N'-ethylthiourea has also been found to possess anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to possess anti-viral properties, and it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

1-ethyl-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-16-15(18)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYUJHTAKYJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Biphenyl-2-yl-3-ethylthiourea

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